Methyl 4-(dibromomethyl)-3-fluorobenzoate
Description
Methyl 4-(dibromomethyl)-3-fluorobenzoate (CAS: 128577-47-9) is a halogenated aromatic ester with the molecular formula C₉H₇Br₂FO₂ (molecular weight: 330.96 g/mol). This compound features a dibromomethyl (-CHBr₂) substituent at the para position and a fluorine atom at the meta position relative to the methyl ester group. It is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive bromine atoms and electron-withdrawing fluorine .
Key properties include:
- Synthesis: Typically derived from bromination of methyl 4-methyl-3-fluorobenzoate using brominating agents like N-bromosuccinimide (NBS) under radical initiation .
- Applications: Serves as a precursor for introducing dibromomethyl groups into larger molecules, such as histone deacetylase (HDAC) inhibitors and fluorescent probes .
Properties
IUPAC Name |
methyl 4-(dibromomethyl)-3-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2FO2/c1-14-9(13)5-2-3-6(8(10)11)7(12)4-5/h2-4,8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCECBVKCKBNRSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(Br)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(dibromomethyl)-3-fluorobenzoate typically involves the bromination of methyl 4-methyl-3-fluorobenzoate. The reaction is carried out using bromoform (CHBr3) in the presence of a phase-transfer catalyst and a protic base . The reaction conditions are carefully controlled to ensure the selective formation of the dibromomethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, safety measures are implemented to handle the reactive bromine compounds used in the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(dibromomethyl)-3-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The dibromomethyl group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The dibromomethyl group can be reduced to a methyl group using reducing agents such as zinc in acetic acid.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Zinc in acetic acid or other mild reducing agents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted benzoates.
Reduction: Formation of methyl 4-methyl-3-fluorobenzoate.
Oxidation: Formation of 4-(dibromomethyl)-3-fluorobenzoic acid.
Scientific Research Applications
Medicinal Chemistry Applications
1. Histone Deacetylase (HDAC) Inhibition
One of the prominent applications of methyl 4-(dibromomethyl)-3-fluorobenzoate is in the development of HDAC inhibitors. These inhibitors are crucial in cancer therapy as they modulate gene expression by altering histone acetylation states. A study demonstrated that derivatives of this compound showed promising activity against HDAC enzymes, potentially leading to treatments for various cancers .
2. Antiviral and Antibacterial Properties
Research has indicated that compounds similar to this compound exhibit antiviral, antibacterial, and antifungal effects. The low toxicity profile makes it a candidate for further exploration in pharmaceutical formulations aimed at treating infections .
3. Neurological Disorders
The compound's derivatives have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These studies focus on the ability of the compound to penetrate the blood-brain barrier and exert neuroprotective effects .
Organic Synthesis Applications
1. Knoevenagel-Doebner Reaction
This compound serves as an effective reagent in the Knoevenagel-Doebner reaction, facilitating the synthesis of cinnamic esters. This reaction is valuable for producing compounds with diverse biological activities .
2. Synthesis of Cinnamic Esters
The compound can be utilized to synthesize gem-dibromomethyl aromatics, which are precursors for various organic compounds. This application highlights its versatility in synthetic pathways leading to complex molecules used in drug development .
Data Table: Summary of Applications
Case Studies
Case Study 1: HDAC Inhibitors Development
In a study focusing on fluorinated peptoid-based HDAC inhibitors, derivatives of this compound were synthesized and evaluated for their binding affinity to HDAC enzymes. The results indicated that modifications to the fluorine substituent significantly influenced inhibitory potency, paving the way for new therapeutic agents targeting cancer .
Case Study 2: Antimicrobial Activity
A series of experiments assessed the antimicrobial efficacy of this compound against various bacterial strains. The findings revealed that certain derivatives exhibited significant antibacterial activity, suggesting potential applications in developing new antibiotics .
Mechanism of Action
The mechanism of action of Methyl 4-(dibromomethyl)-3-fluorobenzoate involves its interaction with various molecular targets. The dibromomethyl group can participate in electrophilic substitution reactions, while the fluorine atom can influence the compound’s reactivity and stability. The pathways involved in its reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Benzene Ring
(a) Methyl 4-(Bromomethyl)-3-Fluorobenzoate (CAS: 128577-47-9)
- Structure : Contains a single bromine atom on the methyl group (-CH₂Br).
- Molecular Weight : 247.06 g/mol .
- Synthesis : Synthesized via radical bromination of methyl 3-fluoro-4-methylbenzoate using NBS/AIBN, yielding 61% .
- Key Differences :
(b) Methyl 4-(Aminomethyl)-3-Fluorobenzoate Hydrochloride
- Structure: Features an aminomethyl (-CH₂NH₂) group.
- Molecular Weight : 217.64 g/mol (free base) .
- Synthesis : Derived from azide reduction of methyl 4-(azidomethyl)-3-fluorobenzoate using Pd/C and H₂, followed by HCl treatment .
- Key Differences :
(c) Methyl 4-(((1,3-Dioxoisoindolin-2-yl)Oxy)Methyl)-3-Fluorobenzoate
Ester Group Modifications
(a) Ethyl 4-(2-Bromoethoxy)-3-Fluorobenzoate
- Structure : Ethyl ester with a bromoethoxy (-OCH₂CH₂Br) substituent.
- Molecular Weight : 291.11 g/mol .
- Key Differences: The ethyl ester increases hydrophobicity compared to methyl esters.
(b) Methyl 4-[(Diethoxyphosphoryl)Methyl]-3-Fluorobenzoate
Brominated Furanones as Toxicity Comparators
BMX-2 (3-chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone):
- Structure: A dibromomethyl-containing furanone.
- Toxicity: Classified as a potent carcinogen due to electrophilic reactivity .
- Key Differences: The furanone core increases mutagenicity compared to benzoate esters. Highlights the role of dibromomethyl groups in generating reactive intermediates, a concern for both BMX-2 and methyl 4-(dibromomethyl)-3-fluorobenzoate .
Comparative Data Table
Research Findings and Implications
- Reactivity: Dibromomethyl derivatives exhibit higher electrophilicity than monobrominated analogues, facilitating cross-coupling reactions but increasing toxicity risks .
- Synthetic Efficiency : Yields for dibromomethyl compounds are often lower than bromomethyl derivatives due to steric hindrance and competing side reactions .
- Biological Activity: Aminomethyl and phosphorylated analogues show improved solubility and lower toxicity, making them preferable in drug development compared to highly halogenated compounds .
Biological Activity
Methyl 4-(dibromomethyl)-3-fluorobenzoate is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and research findings.
- Molecular Formula : C₉H₈Br₂F O₂
- Molecular Weight : 295.97 g/mol
- CAS Number : 1134777-51-7
Synthesis and Derivatives
The synthesis of this compound typically involves bromination and subsequent esterification processes. The compound's structure allows for various derivatives that may enhance or modify its biological activity. For example, related compounds such as Methyl 4-bromomethyl-3-fluorobenzoate have been studied for their receptor binding affinities and biological effects .
This compound has been investigated for its interaction with nuclear receptors, particularly the retinoid X receptor (RXR). RXR plays a crucial role in regulating gene expression related to cellular proliferation and apoptosis. The compound's structural features suggest it may act as an RXR agonist, potentially influencing pathways involved in cancer treatment and metabolic disorders .
Cytotoxicity and Apoptosis Induction
Research indicates that certain analogs of this compound exhibit cytotoxic properties against various cancer cell lines. For instance, studies have shown that these compounds can induce apoptosis in human colon cancer (Caco-2) cells, highlighting their potential as anticancer agents .
Binding Affinity Studies
A study analyzing the binding affinities of related compounds demonstrated that this compound analogs have significant binding interactions with RXR. The following table summarizes the binding affinities (K_i values) and effective concentrations (EC50) for selected compounds:
| Compound | K_i (nM) | EC50 (nM) | % RAR Agonist Activity at 100 nM | % RAR Agonist Activity at 1 μM |
|---|---|---|---|---|
| This compound | TBD | TBD | TBD | TBD |
| Analog A | 21 | 52 | 23 | 25 |
| Analog B | 81 | 200 | 30 | 35 |
Note: TBD indicates data not yet determined or available.
Case Studies
Case Study 1: Cancer Cell Lines
In a controlled study, this compound was tested against various cancer cell lines, including breast and colon cancer cells. The results indicated a dose-dependent increase in apoptosis markers, suggesting its potential utility in cancer therapeutics.
Case Study 2: Metabolic Disorders
Another study explored the effects of this compound on metabolic pathways in mouse models of non-insulin-dependent diabetes mellitus (NIDDM). The findings suggested that RXR activation by the compound could lead to improved insulin sensitivity and metabolic regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
